molecular formula C10H22ClN B15313064 3-Cyclobutylhexan-1-aminehydrochloride

3-Cyclobutylhexan-1-aminehydrochloride

Cat. No.: B15313064
M. Wt: 191.74 g/mol
InChI Key: QNDJPSVWSDBZCX-UHFFFAOYSA-N
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Description

3-Cyclobutylhexan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a hexane backbone with a cyclobutyl substituent at the third carbon and a protonated amine group at the first carbon. Its molecular formula is C₁₀H₂₂ClN, yielding a molecular weight of approximately 191.45 g/mol. The cyclobutyl group introduces steric strain due to its four-membered ring structure, which may influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

3-cyclobutylhexan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-2-4-9(7-8-11)10-5-3-6-10;/h9-10H,2-8,11H2,1H3;1H

InChI Key

QNDJPSVWSDBZCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCN)C1CCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylhexan-1-aminehydrochloride generally involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving butadiene or other suitable precursors.

    Attachment to Hexane Chain: The cyclobutyl group is then attached to a hexane chain through a series of reactions, often involving Grignard reagents or organolithium compounds.

    Introduction of the Amine Group: The amine group is introduced via reductive amination or other amination techniques.

    Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 3-Cyclobutylhexan-1-aminehydrochloride typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce intermediates and introduce the amine group.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets industry standards for purity and stability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylhexan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces amine oxides or nitro compounds.

    Reduction: Yields various amine derivatives.

    Substitution: Forms substituted amines or amides.

Scientific Research Applications

3-Cyclobutylhexan-1-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving strained ring systems.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutylhexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group may induce strain that affects binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methanesulfonylcyclohexan-1-amine Hydrochloride ()

  • Molecular Formula: C₇H₁₆ClNO₂S
  • Molecular Weight : 213.72 g/mol
  • Key Differences :
    • The methanesulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, reducing the amine’s basicity compared to the cyclobutyl substituent in the target compound.
    • Higher molecular weight due to the sulfonyl group and additional oxygen atoms.
    • Applications: Likely used in medicinal chemistry for its sulfonamide moiety, which is common in enzyme inhibitors .

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride ()

  • Molecular Formula : C₁₂H₁₇BrClN
  • Molecular Weight : 290.62 g/mol
  • Higher molecular weight due to bromine (Br).

(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride ()

  • Molecular Formula : C₈H₁₈ClN (inferred)
  • Molecular Weight : ~163.69 g/mol
  • Key Differences :
    • Two methyl groups on the cyclohexane ring enhance steric hindrance but lack the strain of a cyclobutyl group.
    • Lower molecular weight due to fewer carbons and absence of bulky substituents.
    • Applications: Discontinued research chemical, indicating niche or obsolete use .

Structural and Functional Analysis

Substituent Effects

  • Cyclobutyl Group : Introduces ring strain (higher reactivity) and moderate steric hindrance.
  • Methanesulfonyl Group : Enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability .

Solubility and Stability

  • The target compound’s cyclobutyl group may confer intermediate solubility between the polar 3-methanesulfonyl derivative and the hydrophobic bromophenyl analog.
  • Cyclobutane’s strain could reduce thermal stability compared to cyclohexane-based analogs .

Analytical Methods

  • Spectrophotometric () and HPLC () methods used for related hydrochlorides could be adapted for quantifying 3-cyclobutylhexan-1-amine hydrochloride. Adjustments in mobile phase or detection wavelength may be required due to structural differences .

Biological Activity

3-Cyclobutylhexan-1-aminehydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:
3-Cyclobutylhexan-1-aminehydrochloride is characterized by a cyclobutane ring attached to a hexanamine chain. Its molecular formula is C9H18ClNC_9H_{18}ClN and it has a molecular weight of approximately 175.7 g/mol.

Pharmacological Effects

  • Cytotoxicity:
    Preliminary studies suggest that 3-Cyclobutylhexan-1-aminehydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and activates caspases involved in the apoptotic pathway.
  • Mechanism of Action:
    The proposed mechanism involves the modulation of intracellular ROS levels, which can lead to oxidative stress and subsequent activation of apoptotic pathways. This aligns with findings from other studies that indicate similar compounds can induce apoptosis via mitochondrial dysfunction and caspase activation .
  • Anti-inflammatory Properties:
    There is emerging evidence that this compound may also possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is critical in various inflammatory diseases .

Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of 3-Cyclobutylhexan-1-aminehydrochloride on K562 leukemia cells. The results indicated a significant increase in caspase 3 and 7 activities after exposure, suggesting strong pro-apoptotic effects:

Time (hours)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
400
122627
4823113

This data highlights the compound's potential as a therapeutic agent in targeting leukemia cells through apoptosis induction.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, treatment with 3-Cyclobutylhexan-1-aminehydrochloride resulted in a notable reduction in IL-6 secretion from activated macrophages. This suggests its potential role in modulating immune responses and treating inflammatory conditions.

Research Findings

The biological activity of 3-Cyclobutylhexan-1-aminehydrochloride has been supported by various research findings:

  • Pro-apoptotic Activity: Increased ROS production leading to mitochondrial dysfunction has been consistently observed across multiple studies.
  • Cytokine Modulation: Inhibition of IL-6 release indicates potential applications in diseases characterized by chronic inflammation.

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